

Introduction: A New Paradigm in Antidepressant Therapy

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Compound of Interest

Compound Name: *1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine*

CAS No.: 343-90-8

Cat. No.: B1294615

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GM-2505, also known by its International Nonproprietary Name (INN) bretilocin, is a novel, clinical-stage tryptamine-based psychedelic compound under development for the treatment of Major Depressive Disorder (MDD).[1][2] Developed by Gilgamesh Pharmaceuticals and now under acquisition by AbbVie, GM-2505 represents a significant evolution in the therapeutic application of serotonergic agents.[3][4] It is chemically identified as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), an analogue of dimethyltryptamine (DMT).[1]

Unlike traditional antidepressants that often require weeks to elicit a therapeutic response, GM-2505 is engineered for rapid and sustained efficacy, administered in a controlled clinical setting.[3][5] Its unique pharmacological profile, characterized by a short duration of psychoactive effects (60-90 minutes) and a dual mechanism of action, positions it as a potentially best-in-class therapy designed to overcome the limitations of both conventional antidepressants and first-generation psychedelics like psilocybin.[3][6][7] This guide provides a comprehensive overview of the non-clinical and clinical pharmacology, pharmacokinetics, and toxicological profile of GM-2505, synthesized from available public data for researchers and drug development professionals.

Part 1: Core Pharmacology

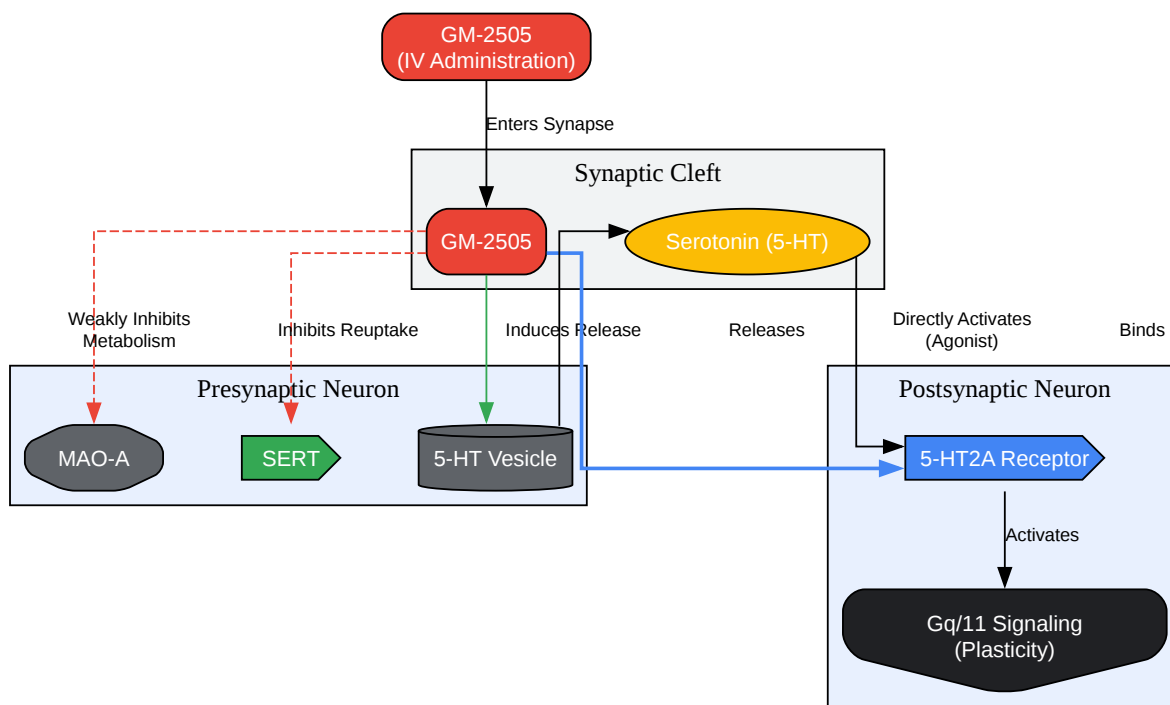
The therapeutic rationale for GM-2505 is grounded in its multi-faceted interaction with the serotonin system, a key regulator of mood, cognition, and emotion. Its profile suggests a synergistic approach to rapidly induce and sustain antidepressant effects through neuroplastic changes.^[8]

Mechanism of Action: A Dual-Pronged Approach

GM-2505's primary therapeutic activity stems from a dual mechanism that is distinct from classic psychedelics.^[3]

- **Serotonin 5-HT_{2A} Receptor Agonism:** Like classic psychedelics (e.g., psilocybin, DMT), GM-2505 is a potent agonist at the serotonin 5-HT_{2A} receptor.^{[1][2][9]} Activation of this G-protein coupled receptor, particularly in cortical pyramidal neurons, is believed to be the principal driver of the acute psychedelic experience and the induction of synaptic plasticity, which is hypothesized to underlie the rapid and durable antidepressant effects.^[10]
- **Serotonin Releaser:** In addition to direct receptor agonism, GM-2505 also functions as a serotonin releasing agent.^{[1][3][7]} This action, similar to that of empathogens like MDMA, increases synaptic serotonin levels, which may contribute to the overall therapeutic profile and enhance serotonergic signaling.^{[5][11][12]}

Further in vitro profiling has identified secondary activities, including antagonism of the serotonin transporter (SERT) and low-potency reversible inhibition of monoamine oxidase A (MAO-A), which could further modulate synaptic serotonin levels and contribute to its overall effect.^[9]



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Figure 1: Proposed dual mechanism of action for GM-2505 at the serotonergic synapse.

Pharmacodynamics: Quantifying the Biological Effects

Human studies have characterized the pharmacodynamic (PD) profile of GM-2505, confirming its activity as a classic psychedelic with dose-dependent effects.[13]

- **Subjective Effects:** Intravenous administration in healthy volunteers produces robust hallucinogenic and psychedelic effects, including altered perception, mood changes, and distorted time perception.[1] The intensity of these effects is comparable to psilocybin and LSD, with an optimal dose range for therapeutic use identified as 10-15 mg.[1][4][13] Doses of 20 mg were associated with more challenging experiences.[1]

- Neurophysiological Effects: Resting-state electroencephalography (rsEEG) shows dose-related changes consistent with other 5-HT_{2A} agonists: decreased power in low-frequency bands (theta, alpha) and increased power in high-frequency bands (gamma).[10][13]
- Neuroendocrine Effects: Dose-dependent changes in neuroendocrine hormones have been observed, a common marker of central 5-HT_{2A} receptor engagement.[10][13]

Part 2: Pharmacokinetics

The pharmacokinetic (PK) profile of GM-2505 has been deliberately optimized for a short duration of action, facilitating a practical in-clinic treatment model.[3][12]

Absorption and Distribution

GM-2505 is administered via intravenous (IV) infusion, ensuring 100% bioavailability.[1][5] An intramuscular (IM) formulation is also under development.[5][11] Following IV administration, it is rapidly distributed, with peak psychoactive effects occurring within 10 to 20 minutes.[1]

Metabolism and Excretion

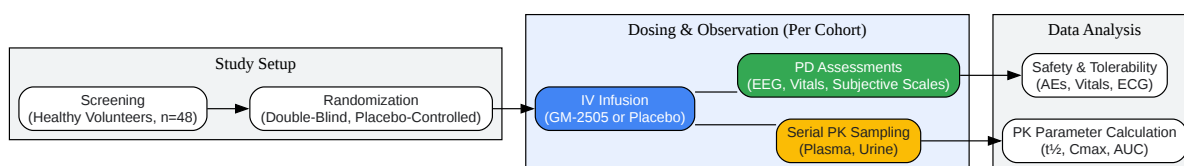
GM-2505 has a short elimination half-life of approximately 40-50 minutes.[1][13][14] This leads to a concise duration of psychoactive effects lasting 60-90 minutes, which is intermediate between the very short-acting DMT and the longer-acting psilocybin.[1][4] The C_{max} and AUC (area under the curve) have been shown to increase in a dose-proportional manner.[10][13] Specific metabolic pathways have not been detailed in public literature, but Phase 1 studies included urine collection to assess excretion parameters.[15]

Parameter	Value	Source(s)
Route of Administration	Intravenous (IV) Infusion	[1][3][5]
Time to Peak (Tmax)	10 - 20 minutes	[1]
Elimination Half-Life (t½)	40 - 50 minutes	[1][13][14]
Duration of Action	60 - 90 minutes	[1][3]
Dose Proportionality	Cmax and AUClast increase proportionally	[10][13]

Table 1: Summary of Human Pharmacokinetic Parameters for GM-2505.

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) Study

The characterization of GM-2505's PK and PD profile was established through a rigorous Phase 1 study design.



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Figure 2: Generalized workflow for a Phase 1 Single Ascending Dose (SAD) clinical trial.

Step-by-Step Methodology:

- **Subject Recruitment:** Healthy male and female volunteers aged 18-55 are recruited following informed consent.^[15] Inclusion/exclusion criteria are rigorously applied, screening for pre-existing medical conditions, particularly psychiatric and cardiovascular, and recent use of psychoactive substances.^[15]
- **Study Design:** The study is a randomized, double-blind, placebo-controlled, single ascending dose design.^{[13][14]} Participants are organized into cohorts, each receiving a progressively higher dose of GM-2505 or a placebo.
- **Dosing Procedure:** On the dosing day, subjects receive a single IV infusion of GM-2505 or placebo in a medically supervised environment.^[15] Sentinel dosing is often employed, where the first few subjects in a cohort are dosed before the remainder to ensure safety at a new dose level.^{[14][15]}
- **Pharmacokinetic Sampling:** Blood and urine samples are collected at pre-specified time points before, during, and after the infusion (e.g., pre-dose, 10, 20, 40, 60, 90, 120, 180 minutes, etc., up to 24 hours) to determine the drug concentration over time.^[15]
- **Pharmacodynamic and Safety Assessments:** Continuous monitoring includes vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and safety labs.^[13] Pharmacodynamic measures such as EEG, neuroendocrine hormone levels, and validated subjective effects questionnaires are administered.^{[10][13]}
- **Data Analysis:** Plasma concentration data is used to calculate key PK parameters. Safety data, including all adverse events, are compiled and analyzed to establish the maximum tolerated dose (MTD) and overall safety profile.

Part 3: Clinical Efficacy in Major Depressive Disorder

A Phase 2a clinical trial provided compelling evidence of GM-2505's rapid and robust antidepressant efficacy.^[5]

Phase 2a Study Design

The trial was a randomized, double-blind study in 40 patients with moderate-to-severe MDD.^[5]
^[11]

- Day 1: Patients were randomized to receive either an active dose of 10 mg GM-2505 or a low-dose (1 mg) psychoactive comparator via IV infusion.^{[5][11]} The use of a psychoactive comparator is a critical design feature to manage the potential for functional unblinding common in psychedelic research.^[5]
- Day 15: All patients, regardless of the initial group, received a second dose of 15 mg GM-2505.^{[5][11]}
- Primary Endpoint: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.^[11]

Efficacy Results

GM-2505 demonstrated statistically significant and clinically meaningful antidepressant effects.

- Rapid Onset: A significant reduction in MADRS scores was observed just 24 hours after the first infusion (-18.5 point change from baseline).^{[5][11]}
- Robust Effect: At Day 14, the 10 mg group showed a -21.6 point change from baseline, a 9.6 point greater reduction than the 1 mg comparator group.^{[7][11]}
- High Remission Rates: Remission, defined as a MADRS score ≤ 10 , was achieved by 70% of patients in the 10 mg group by Day 14, and this increased to 94% by Day 29 after the second dose.^{[5][11]}
- Durable Response: The antidepressant effect was sustained through Day 74 without any additional treatment.^[5]

Time Point	Event	10 mg Dose Group (MADRS Change)	Remission Rate (10 mg Group)
Day 1 (24h)	Post-First Dose	-18.5 points	Not Reported
Day 14	Pre-Second Dose	-21.6 points	70%
Day 29	Post-Second Dose	-28.0 points	94%
Day 74	Follow-up	-25.1 points (sustained)	Not Reported

Table 2: Summary of Phase 2a Efficacy Results in MDD.[5][11]

Part 4: Toxicology and Safety Profile

Across both Phase 1 studies in healthy volunteers and the Phase 2a study in MDD patients, GM-2505 has demonstrated an acceptable safety and tolerability profile.[11][13]

Preclinical Toxicology

While specific data from non-clinical toxicology studies are not publicly available, Gilgamesh Pharmaceuticals completed the requisite Investigational New Drug (IND)-enabling toxicology studies prior to initiating human trials, satisfying regulatory requirements for safety.[12] These studies typically include single-dose and repeat-dose toxicity in two species (one rodent, one non-rodent), as well as assessments of genetic toxicity and safety pharmacology (effects on cardiovascular, respiratory, and central nervous systems).

Clinical Safety and Tolerability

Human clinical data provide the most relevant insights into the safety of GM-2505.

- Adverse Events: The majority of adverse events (AEs) reported in clinical trials were mild and transient, typically resolving within two hours of dosing.[5][11] This aligns with the drug's short pharmacokinetic profile and supports the in-clinic administration model.[5]

- **Serious Adverse Events:** No serious adverse events (SAEs) have been reported in the clinical trials conducted to date.[\[5\]](#)[\[11\]](#)
- **Cardiovascular Effects:** Consistent with the known effects of 5-HT_{2A} agonists, transient, non-clinically significant increases in blood pressure and pulse were observed.[\[10\]](#)[\[13\]](#) Importantly, no significant changes in electrocardiographs (ECGs) were noted.[\[10\]](#)[\[13\]](#)
- **Abuse Potential:** As a psychedelic, GM-2505 has abuse potential. Clinical development is proceeding with administration limited to supervised clinical settings to mitigate this risk.

Protocol: Clinical Safety Monitoring

A robust safety monitoring plan is essential for trials involving novel psychoactive compounds.

Step-by-Step Methodology:

- **Baseline Assessment:** Prior to dosing, a full medical history, physical examination, vital signs, ECG, and laboratory safety tests (hematology, chemistry, urinalysis) are performed.
- **Continuous Monitoring:** During and immediately following the infusion (e.g., for 2-4 hours), patients are under direct medical supervision. Continuous ECG and frequent vital sign measurements (e.g., every 15 minutes) are recorded.
- **Adverse Event Monitoring:** All adverse events are systematically recorded, graded for severity (mild, moderate, severe), and assessed for their relationship to the study drug by the investigator.
- **Psychiatric Monitoring:** Given the psychoactive nature of the drug, specific monitoring for acute psychological distress is conducted. Tools like the Clinician-Administered Dissociative States Scale (CADSS) and monitoring for suicidal ideation (e.g., using the Columbia-Suicide Severity Rating Scale, C-SSRS) are employed.[\[16\]](#)
- **Follow-up:** Safety assessments, including AE follow-up and laboratory tests, are repeated at subsequent study visits to monitor for any delayed or persistent effects.

Conclusion

GM-2505 (bretisilocin) is a promising, next-generation psychedelic therapeutic with a carefully engineered pharmacological and pharmacokinetic profile. Its dual mechanism as a 5-HT_{2A} agonist and serotonin releaser, combined with a short duration of action, appears to translate into rapid, robust, and durable antidepressant effects with an acceptable safety profile in a controlled setting. The data gathered from completed Phase 1 and Phase 2a clinical trials provide a strong foundation for its continued development as a novel treatment for Major Depressive Disorder. Further investigation in larger, late-stage trials will be crucial to fully elucidate its therapeutic potential and confirm its safety and efficacy.

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